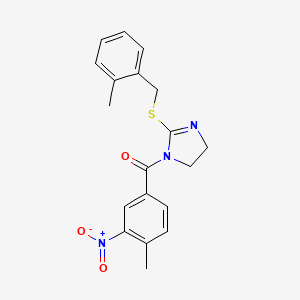

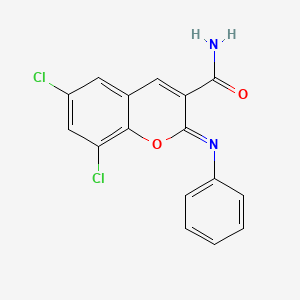

![molecular formula C28H47O5P B2754064 Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(4-methoxyphenyl)methanol CAS No. 382149-63-5](/img/structure/B2754064.png)

Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(4-methoxyphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(4-methoxyphenyl)methanol, also known as BMIPP, is a radiopharmaceutical agent used for myocardial imaging. It is a lipophilic compound that accumulates in the myocardium and can be visualized using single photon emission computed tomography (SPECT).

Scientific Research Applications

Catalysis and Oxidation Processes

An innovative strategy involves directly oxidizing bis(trifluoromethylsulfonyl)imide anion to form a radical electrocatalyst on a platinum electrode under anaerobic conditions. This approach catalytically and selectively promotes the electrooxidation of methanol, showcasing the potential of utilizing similar structured compounds in catalysis and selective oxidation processes (Tang et al., 2016).

Chemical Synthesis and Transformation

Research demonstrates the transformation of bis(4-methoxyphenyl)methanol via Lewis‐Acid‐Catalyzed reactions with (diarylmethylene)- and (dialkylmethylene)cyclopropanes to produce polysubstituted cyclopentenes and other compounds. This illustrates the compound's role in facilitating complex chemical transformations (Yao et al., 2009).

Oxidising Agent

Bis(p-methoxyphenyl) telluroxide has been identified as a mild and highly selective oxidising agent for converting thiocarbonyl groups to oxo analogues and thiols to disulphides. This highlights the utility of related compounds as selective oxidizing agents in organic synthesis (Barton et al., 1979).

Photolysis and Chemical Reactivity

UV irradiation of bis(methoxyphenyl) methylphosphonates in methanol leads to an intramolecular coupling of two methoxyphenyl groups, forming dimethoxybiphenyls and dimethoxy-9,10-dioxaanthracenes. These findings open avenues for utilizing such compounds in photo-induced chemical synthesis and understanding their reactivity under UV irradiation (Shi et al., 1991).

Bioremediation

The potential role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system showcases the enzymatic degradation of phenolic environmental pollutants. This suggests the potential for similar compounds to be involved in environmental clean-up and pollution mitigation efforts (Chhaya & Gupte, 2013).

properties

IUPAC Name |

bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47O5P/c1-18(2)24-14-8-20(5)16-26(24)32-34(30,28(29)22-10-12-23(31-7)13-11-22)33-27-17-21(6)9-15-25(27)19(3)4/h10-13,18-21,24-29H,8-9,14-17H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBOYBARNZZRMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OP(=O)(C(C2=CC=C(C=C2)OC)O)OC3CC(CCC3C(C)C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

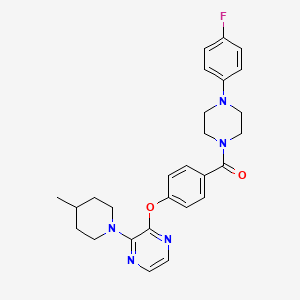

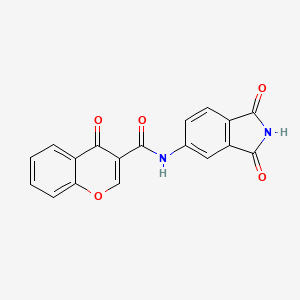

![2-(2-Methylpropyl)-7-(1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one](/img/structure/B2753982.png)

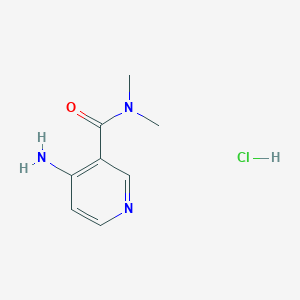

![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)

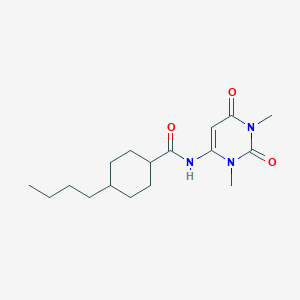

![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)

![1-[(3-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2753985.png)

![Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid](/img/structure/B2753986.png)

![N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)

![1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2754003.png)